5-(azetidin-3-yl)-2,3-dihydro-1H-pyrazol-3-one, trifluoroacetic acid
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Overview
Description
5-(azetidin-3-yl)-2,3-dihydro-1H-pyrazol-3-one, trifluoroacetic acid is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes an azetidine ring, a dihydropyrazolone moiety, and a trifluoroacetic acid group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the dihydropyrazolone group . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the dihydropyrazolone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring and dihydropyrazolone moiety can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the trifluoroacetic acid group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
Uniqueness
5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one is unique due to its combination of an azetidine ring, a dihydropyrazolone moiety, and a trifluoroacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Properties
IUPAC Name |
5-(azetidin-3-yl)-1,2-dihydropyrazol-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.C2HF3O2/c10-6-1-5(8-9-6)4-2-7-3-4;3-2(4,5)1(6)7/h1,4,7H,2-3H2,(H2,8,9,10);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXQBDKBWAVTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=O)NN2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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